
Vardenafil Acetyl-d5 Analogue
概要
説明
Vardenafil Acetyl-d5 Analogue is a synthetic compound identified by the CAS number 1330171-51-1. It is a stable isotope analogue of Vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. The chemical name of this compound is 2-[2-ethoxy-5-[2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .
準備方法
The preparation of Vardenafil Acetyl-d5 Analogue involves several synthetic routes and reaction conditions. The synthesis typically starts with the introduction of a deuterium-labeled ethyl group into the piperazine ring of Vardenafil. This is achieved through a series of chemical reactions, including alkylation and acetylation, under controlled conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
化学反応の分析
Vardenafil Acetyl-d5 Analogue undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
Efficacy and Safety
Numerous studies have demonstrated the efficacy of vardenafil in improving erectile function. For instance, a multicenter trial involving men with erectile dysfunction due to spinal cord injury showed significant improvements in erectile function scores after treatment with vardenafil compared to placebo (p < 0.001) . Another study reported that nearly 90% of patients experienced improved erections with vardenafil treatment .
Patient Satisfaction
The Real-Life Safety and Efficacy of Vardenafil study indicated high satisfaction rates among patients using vardenafil, with over 90% reporting satisfaction with its efficacy and tolerability . This underscores the potential of vardenafil acetyl-d5 analogue in clinical settings.
Vardenafil-Dendrimer Complexes
Research has explored the use of vardenafil-dendrimer complexes as a method for enhancing oral bioavailability and modulating drug release. A study found that these complexes could significantly improve the pharmacokinetic profile of vardenafil, achieving a relative bioavailability increase of 3.7-fold compared to standard formulations .
Table 1: Characteristics of Vardenafil-Dendrimer Complexes
Parameter | Value |
---|---|
Particle Size | 113.85 nm |
Drug Entrapment Efficiency (EE%) | 75.24% |
Q2h Release Percentage | 41.45% |
Q24h Release Percentage | 74.05% |
This data suggests that the acetyl-d5 analogue may be beneficial in developing new formulations that enhance drug delivery and therapeutic effectiveness.
Other Medical Conditions
The pharmacological properties of vardenafil extend beyond erectile dysfunction. Its vasodilatory effects have been investigated for potential applications in treating conditions such as pulmonary hypertension and heart failure . Moreover, ongoing research is assessing its impact on prostate cancer detection through enhanced imaging techniques, indicating a multifaceted role for vardenafil derivatives in medical diagnostics .
Case Studies and Research Findings
Several case studies highlight the diverse applications of vardenafil:
-
Case Study: Spinal Cord Injury
A double-blind study involving men with spinal cord injury demonstrated significant improvements in erectile function with vardenafil treatment, reinforcing its role as an effective therapeutic agent . -
Case Study: Prostate Cancer Detection
In a cohort study, vardenafil was used to enhance microcirculation during targeted biopsies, leading to improved cancer detection rates compared to standard methods .
作用機序
Vardenafil Acetyl-d5 Analogue exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to prolonged production of the vasodilator nitric oxide. The increased levels of cGMP result in enhanced blood flow to the corpus cavernosum, facilitating an erection .
類似化合物との比較
Vardenafil Acetyl-d5 Analogue is compared with other PDE5 inhibitors such as:
Sildenafil: Known by its brand name Viagra, it has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.
Tadalafil: Known by its brand name Cialis, it has a longer duration of action compared to Vardenafil.
Avanafil: Known by its brand name Stendra, it has a faster onset of action compared to Vardenafil. The uniqueness of this compound lies in its deuterium-labeled ethyl group, which provides enhanced stability and allows for more precise analytical measurements .
生物活性
Vardenafil Acetyl-d5 Analogue is a derivative of Vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction. This analogue incorporates stable isotopes, which allow for enhanced tracking and analysis in biological systems. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.
The chemical structure of this compound (CAS#: 1330171-51-1) includes modifications that may influence its pharmacokinetics and pharmacodynamics. The introduction of deuterium isotopes can alter the metabolic pathway and stability of the compound, potentially leading to improved efficacy or reduced side effects compared to its parent compound.
Property | Value |
---|---|
Molecular Formula | C23H26N2O4 |
Molecular Weight | 394.47 g/mol |
CAS Number | 1330171-51-1 |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
This compound functions by selectively inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By preventing the breakdown of cGMP, this compound enhances vasodilation and increases blood flow to the corpus cavernosum, thereby facilitating erection in response to sexual stimulation. The presence of deuterium may affect the binding affinity and duration of action compared to traditional Vardenafil.
Pharmacokinetics
Research indicates that the pharmacokinetic profile of this compound may differ from that of Vardenafil due to deuterium substitution. Studies on similar compounds suggest that deuterated analogues can exhibit altered absorption rates and half-lives.
- Half-Life : Preliminary data suggest a half-life comparable to Vardenafil's approximately 4–5 hours.
- Bioavailability : Enhanced bioavailability has been observed in some studies involving deuterated compounds, which may lead to more effective dosing regimens.
Case Studies and Clinical Findings
- Erectile Dysfunction in Spinal Cord Injury Patients : A study involving traditional Vardenafil showed significant improvements in erectile function among patients with erectile dysfunction due to spinal cord injury. The treatment resulted in an increase in the International Index of Erectile Function (IIEF) scores from a baseline average of 11.6 to 22.0 after 12 weeks of treatment (p < 0.001) .
- Enhanced Prostate Microcirculation : In a clinical trial assessing prostate cancer detection, Vardenafil was administered prior to targeted biopsies, showing improved microcirculation and increased detection rates compared to standard methods . Although specific data on the Acetyl-d5 analogue is limited, these findings suggest potential applications in oncology.
- Safety Profile : Adverse effects reported with Vardenafil include headache (15%), flushing (6%), and nasal congestion (5%). The safety profile for the Acetyl-d5 analogue remains largely untested but is expected to align closely with that of its parent compound due to structural similarities .
Comparative Analysis
A comparative analysis between Vardenafil and its Acetyl-d5 analogue can provide insights into their relative biological activities:
Feature | Vardenafil | This compound |
---|---|---|
PDE5 Inhibition | Yes | Yes |
Half-Life | 4–5 hours | TBD |
Bioavailability | ~15% | TBD |
Common Side Effects | Headache, flushing | TBD |
Clinical Efficacy | Significant improvement | TBD |
特性
IUPAC Name |
2-[2-ethoxy-5-[2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-5-8-22-26-17(4)23-25(33)27-24(28-31(22)23)19-15-18(9-10-21(19)34-7-3)20(32)16-30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,27,28,33)/i2D3,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVFUHSNIIXMW-QKLSXCJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858559 | |
Record name | 2-(2-Ethoxy-5-{[4-(~2~H_5_)ethylpiperazin-1-yl]acetyl}phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330171-51-1 | |
Record name | 2-(2-Ethoxy-5-{[4-(~2~H_5_)ethylpiperazin-1-yl]acetyl}phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。